![molecular formula C25H27ClN2O2 B245520 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "Bisoprolol" and is a beta-blocker drug that is used to treat high blood pressure, heart failure, and angina. However,
Mecanismo De Acción
Bisoprolol works by blocking the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. By blocking this receptor, Bisoprolol reduces the workload on the heart and lowers blood pressure, which can help to prevent heart failure and other cardiovascular diseases.
Biochemical and Physiological Effects:
Bisoprolol has a number of biochemical and physiological effects, including its ability to reduce heart rate and blood pressure, as well as its ability to improve cardiac function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may help to protect against cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bisoprolol in scientific research is its well-established safety profile. Bisoprolol has been used clinically for many years and is generally well-tolerated by patients. However, one of the main limitations of using Bisoprolol in lab experiments is its relatively low potency compared to other beta-blockers.
Direcciones Futuras
There are many potential future directions for research on Bisoprolol. One area of interest is its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the development of more potent beta-blockers that may have improved efficacy compared to Bisoprolol. Finally, there is also interest in the development of new methods for synthesizing Bisoprolol and other beta-blockers that may be more efficient and environmentally friendly.
Métodos De Síntesis
Bisoprolol is synthesized by reacting 4-(4-chlorophenyl)-1-piperazine with 1-([1,1'-biphenyl]-4-yloxy)-3-chloropropane-2-ol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including its ability to block the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. Bisoprolol has been shown to be effective in the treatment of a variety of cardiovascular diseases, including hypertension, heart failure, and angina.
Propiedades
Fórmula molecular |
C25H27ClN2O2 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H27ClN2O2/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20/h1-13,24,29H,14-19H2 |
Clave InChI |
SDZFNEGBWBYELN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245437.png)
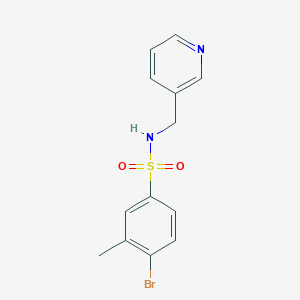

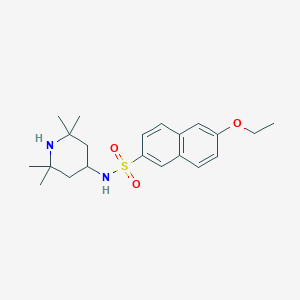
![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)
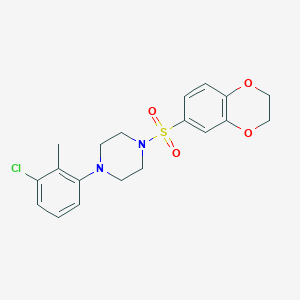
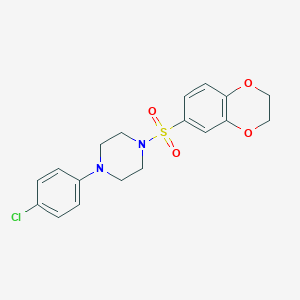
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)
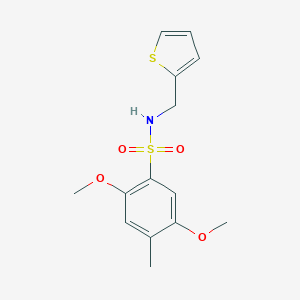
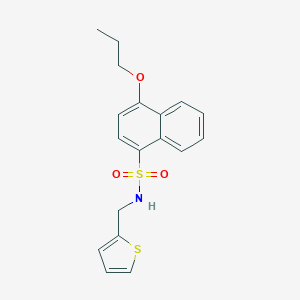
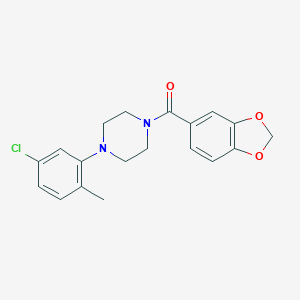
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)